2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone
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Overview
Description
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone is a complex organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone typically involves multiple steps, starting from readily available precursors. The final step often includes the coupling of the pyrazole derivative with a piperazine moiety under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs . The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways . The compound’s difluoromethyl and chlorine substituents play a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Uniqueness
Compared to similar compounds, 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone stands out due to its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25ClF2N6O |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H25ClF2N6O/c1-11-14(12(2)24(4)22-11)9-25-5-7-26(8-6-25)15(28)10-27-13(3)16(19)17(23-27)18(20)21/h18H,5-10H2,1-4H3 |
InChI Key |
YKOLSZWSBUVEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)CN3C(=C(C(=N3)C(F)F)Cl)C |
Origin of Product |
United States |
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